Ácido perfluoro(2-etoxietoxi)sulfónico

Descripción general

Descripción

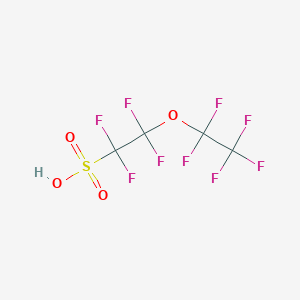

1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid is a useful research compound. Its molecular formula is C4HF9O4S and its molecular weight is 316.10 g/mol. The purity is usually 95%.

The exact mass of the compound 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- El ácido perfluoro(2-etoxietoxi)sulfónico se utiliza comúnmente como un tensioactivo debido a sus excelentes propiedades humectantes. Mejora el comportamiento de humectación de los líquidos en las superficies, lo que lo hace valioso para aplicaciones como recubrimientos y pinturas. Al mejorar la capacidad de humectación, contribuye a una mayor durabilidad y resistencia a la intemperie en estos materiales .

- En la industria de semiconductores, este compuesto sirve como un aditivo en los fotorresistentes utilizados para la fotolitografía. La fotolitografía es un proceso crítico en la fabricación de semiconductores, donde los patrones se transfieren a obleas de silicio. El ácido perfluoro(2-etoxietoxi)sulfónico ayuda a mejorar la calidad de la película durante el proceso de deposición, lo que lleva a un mejor rendimiento y confiabilidad de los dispositivos semiconductores .

- Los investigadores utilizan ácido perfluoro(2-etoxietoxi)sulfónico para sintetizar otros compuestos orgánicos. Por ejemplo, juega un papel en la preparación de polímeros y colorantes. Su estructura química única le permite participar en reacciones que conducen a la formación de moléculas orgánicas complejas con propiedades específicas .

- Debido a su grupo ácido sulfónico, este compuesto exhibe una fuerte acidez. Los investigadores exploran su uso en sistemas electroquímicos, como celdas de combustible y baterías. Su acidez puede influir en los procesos de intercambio iónico y la conductividad protónica, haciéndolo relevante para dispositivos de almacenamiento y conversión de energía .

- La funcionalidad de ácido sulfónico en el ácido perfluoro(2-etoxietoxi)sulfónico lo hace adecuado para membranas de intercambio iónico. Estas membranas son esenciales en diversas aplicaciones, incluida la purificación del agua, la desalinización y las pilas de combustible. Transportan selectivamente iones mientras mantienen la estabilidad química, y el ácido perfluoro(2-etoxietoxi)sulfónico contribuye a su rendimiento .

- En los procesos industriales donde la formación de espuma es indeseable (por ejemplo, fabricación química, procesamiento de alimentos y tratamiento de aguas residuales), el ácido perfluoro(2-etoxietoxi)sulfónico puede actuar como un agente antiespumante. Suprime la formación de espuma al reducir la tensión superficial en la interfaz líquido-aire .

- La cadena de fluorocarbono en este compuesto proporciona baja energía superficial y excelente lubricidad. Encuentra aplicaciones como lubricante o como aditivo para mejorar el rendimiento del lubricante, especialmente en condiciones extremas (altas temperaturas, productos químicos agresivos, etc.) .

- Aunque es menos común, los investigadores han explorado el uso del ácido perfluoro(2-etoxietoxi)sulfónico en contextos biomédicos y farmacéuticos. Sus propiedades únicas pueden ser relevantes para sistemas de administración de fármacos, biomateriales o aplicaciones de diagnóstico .

Agente Activo de Superficie y Agente Humectante

Industria de Semiconductores

Síntesis Orgánica y Preparación de Polímeros

Aplicaciones Electroquímicas

Membranas de Intercambio Iónico

Control de Espuma y Agentes Antiespumantes

Lubricantes y Aditivos para Lubricantes

Investigación Biomédica y Farmacéutica

En resumen, la versatilidad del ácido perfluoro(2-etoxietoxi)sulfónico abarca diversos campos, desde la ciencia de materiales hasta la electroquímica y más allá. Su estructura química y propiedades distintivas lo convierten en un tema fascinante de estudio y aplicación en la investigación científica <a aria-label="2: " data-citationid="586f

Mecanismo De Acción

Target of Action

Perfluoro(2-ethoxyethane)sulfonic acid, also known as 1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic Acid or 1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid, is a type of perfluoroalkyl substance (PFAS) . Its primary targets are the water and gas phases in a system . The compound’s fluorocarbon chain primarily faces the gas phase, while the sulfonic acid radical faces the water .

Mode of Action

The compound interacts with its targets through weak intermolecular interactions . The interaction energy between the compound and water mainly comes from the hydrogen bonds formed by the oxygen atom in the sulfonic acid group and the hydrogen atom in water molecules .

Pharmacokinetics

The compound’s interaction with water and gas phases suggests it may have unique distribution properties within these systems .

Result of Action

The primary result of the compound’s action is the orientation of its fluorocarbon chain towards the gas phase and its sulfonic acid radical towards the water . This orientation could influence the properties of the system, such as surface tension and viscosity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoro(2-ethoxyethane)sulfonic acid. For instance, the compound’s distribution in water/gas systems can reach equilibrium under certain conditions . .

Actividad Biológica

1,1,2,2-Tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid (CAS 113507-82-7) is a perfluoroalkyl substance (PFAS) known for its unique chemical properties and potential biological implications. As a member of the PFAS family, it has garnered attention due to its widespread use in industrial applications and concerns regarding its environmental persistence and toxicity.

The compound's chemical structure is characterized by a sulfonic acid group and multiple fluorinated carbon chains. The molecular formula is , with a molecular weight of approximately 316.1 g/mol. Below is a summary of its key chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C4HF9O4S |

| Molecular Weight | 316.09897 g/mol |

| IUPAC Name | 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid |

| SMILES | OS(=O)(=O)C(F)(F)C(F)(F)OC(F)(F)C(F)(F)F |

Toxicological Profile

Research on the biological activity of 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid indicates potential toxicological effects associated with exposure to PFAS compounds. Studies have shown that PFAS can disrupt endocrine functions and may lead to developmental and reproductive toxicity. Specific findings include:

- Endocrine Disruption : PFAS exposure has been linked to alterations in hormone levels and reproductive health issues in both animal models and human studies.

- Immune System Effects : Some studies suggest that PFAS can impair immune response, potentially increasing susceptibility to infections and diseases.

- Carcinogenic Potential : While direct evidence linking this specific compound to cancer is limited, many PFAS are classified as probable human carcinogens based on their structural similarities and biological behavior.

Environmental Persistence

The compound exhibits high environmental persistence due to its strong carbon-fluorine bonds. This stability raises concerns about bioaccumulation in aquatic organisms and potential biomagnification through food webs.

Case Study 1: Detection in Wastewater

A study conducted by Joerss et al. identified 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid in wastewater and sediments from fluoropolymer manufacturing facilities in China and Germany. The detection was achieved using advanced analytical techniques such as mass spectrometry, which confirmed the presence of the compound through characteristic fragment ions (m/z 134.9858 for the perfluoroethoxy group) .

Case Study 2: Health Impact Assessment

A health impact assessment involving populations near industrial sites revealed correlations between PFAS exposure and increased incidence of certain health conditions, including thyroid disease and high cholesterol levels. The study emphasized the need for further research into the specific impacts of individual PFAS compounds like 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid .

Research Findings

Recent studies have focused on the analytical methods for detecting PFAS compounds in environmental samples. An untargeted screening approach was developed to identify unknown PFASs in particulate matter, which included the identification of 1,1,2,2-tetrafluoro-2-(perfluoroethoxy)ethanesulfonic acid among other suspected compounds .

Propiedades

IUPAC Name |

1,1,2,2-tetrafluoro-2-(1,1,2,2,2-pentafluoroethoxy)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF9O4S/c5-1(6,7)2(8,9)17-3(10,11)4(12,13)18(14,15)16/h(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGUAQKOHAABLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF9O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379814 | |

| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113507-82-7 | |

| Record name | Perfluoro-2-ethoxyethanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(2-ethoxyethane)sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PFEESA a relevant molecule to study?

A1: PFEESA, also known as perfluoro (2-ethoxyethane) sulfonic acid, has been identified as a potential fluorinated alternative [] in various industrial applications. Its presence as a byproduct in the manufacturing of fluorochemicals raises concerns about its release and accumulation in the environment []. Understanding its behavior and potential impact is crucial due to the persistence and bioaccumulative nature often associated with PFAS compounds.

Q2: How stable is PFEESA against degradation, particularly from reactive species like hydroxyl radicals?

A2: Research suggests that while the sulfonic acid group in PFEESA exhibits high resistance to hydroxyl radical attack, the ether groups within its structure are more susceptible to degradation []. This finding is crucial as it highlights potential degradation pathways for this compound in environmental and biological systems.

Q3: Can computational chemistry help understand PFEESA's behavior?

A3: Yes, molecular dynamics simulations have been employed to study the behavior of PFEESA, specifically its potassium salt (PESK), at the water/gas interface []. These simulations revealed that the fluorocarbon chain of PESK preferentially orients towards the gas phase, while the sulfonic acid group interacts with water molecules []. This information provides valuable insights into its potential distribution and behavior in environmental systems.

Q4: What spectroscopic techniques are useful for studying PFEESA?

A4: Infrared (IR) spectroscopy, particularly Attenuated Total Reflection Infrared (ATR-IR) spectroscopy, has been used to characterize PFEESA []. This technique, combined with Density Functional Theory (DFT) calculations, helps in assigning and understanding the vibrational modes of the molecule and the spectral changes induced by factors like humidity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.